

Amidosulfobetaine-16: A Comprehensive Technical Guide to its Physical Characteristics

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Compound of Interest

Compound Name: ASB-16

Cat. No.: B1233176

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Introduction

Amidosulfobetaine-16 (**ASB-16**) is a zwitterionic detergent increasingly utilized in the fields of proteomics and membrane protein research.^{[1][2][3][4]} Its unique properties make it an effective agent for solubilizing proteins, particularly for applications such as two-dimensional gel electrophoresis (2D-PAGE).^{[1][3][4][5]} This technical guide provides an in-depth overview of the core physical characteristics of **ASB-16**, complete with experimental protocols and data presented for clarity and reproducibility.

Core Physical and Chemical Properties

ASB-16, systematically named 3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate, is distinguished by its C16 alkyl tail, which imparts strong hydrophobic character, and a sulfobetaine headgroup that maintains zwitterionic properties over a wide pH range.^{[1][4]} This structure allows for effective disruption of protein-lipid and protein-protein interactions while minimizing protein denaturation.^[6]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of Amidosulfobetaine-16.

Property	Value	Reference
Full Chemical Name	3-[N,N-Dimethyl-N-(3-palmitamidopropyl)ammonio]propane-1-sulfonate	[1][4]
Synonyms	Amidosulfobetain-16, ASB-16	[2][3]
CAS Number	52562-29-5	[1][2][7]
Molecular Formula	C ₂₄ H ₅₀ N ₂ O ₄ S	[1][2][7]
Molecular Weight	462.73 g/mol	[1][2][8][9]
Appearance	White to off-white powder	[1][4]
Purity	>99%	[1][4]

Physicochemical Property	Value	Conditions	Reference
Critical Micelle Concentration (CMC)	8 mM	25°C in water	[1][4]
Aggregation Number	168		
Solubility	Water soluble; Optimal in urea-thiourea mixtures	[1][4][10]	
Conductivity	<50 µS in a 10% solution	[1][4]	

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of **ASB-16** are provided below. These protocols are based on standard laboratory practices for surfactant characterization.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once the critical micelle concentration is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, leading to a plateau in the surface tension measurement. The CMC is the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.

Methodology:

- **Preparation of Stock Solution:** Prepare a stock solution of **ASB-16** in deionized water at a concentration significantly above the expected CMC (e.g., 50 mM).
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected 8 mM CMC.
- **Instrumentation:** Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
- **Measurement:**
 - Calibrate the tensiometer with deionized water.
 - Measure the surface tension of each dilution, starting from the lowest concentration.
 - Ensure the system equilibrates at each concentration before recording the measurement.
- **Data Analysis:**
 - Plot the surface tension (mN/m) as a function of the logarithm of the **ASB-16** concentration.
 - The plot will show two intersecting lines. The concentration at the intersection point is the CMC.

Determination of Critical Micelle Concentration (CMC) by Isothermal Titration Calorimetry (ITC)

Principle: Isothermal titration calorimetry measures the heat change that occurs upon the injection of a concentrated surfactant solution into a dilute solution (or pure solvent). Below the CMC, the heat change is primarily due to the dilution of monomers. As the concentration approaches and surpasses the CMC, the heat of micelle formation or dissociation contributes significantly to the measured heat change, resulting in a characteristic sigmoidal curve.

Methodology:

- Sample Preparation:
 - Prepare a concentrated solution of **ASB-16** in the desired buffer (e.g., 50 mM).
 - Fill the ITC syringe with this concentrated solution.
 - Fill the sample cell with the same buffer.
- Instrumentation: Use an isothermal titration calorimeter.
- Titration:
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of small injections (e.g., 5-10 μL) of the concentrated **ASB-16** solution into the buffer-filled cell.
 - Allow the system to reach equilibrium between injections.
- Data Analysis:
 - The raw data will be a series of heat-flow peaks corresponding to each injection.
 - Integrate the peaks to obtain the enthalpy change per injection.
 - Plot the enthalpy change as a function of the total surfactant concentration in the cell.

- The resulting sigmoidal curve can be fitted to a model to determine the CMC and the enthalpy of micellization.

Protein Solubilization for 2D Gel Electrophoresis

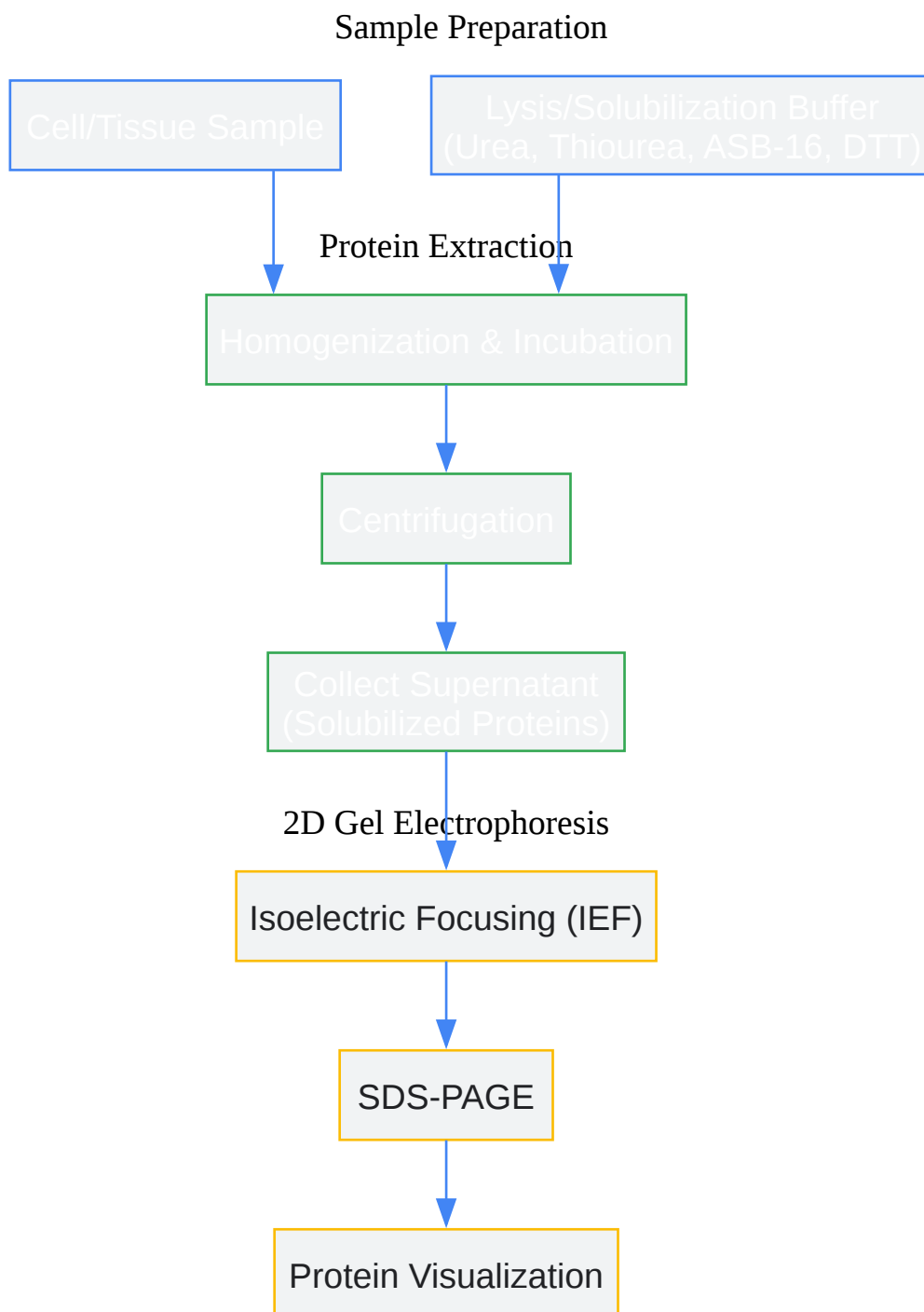
Principle: **ASB-16** is used to disrupt cell membranes and solubilize proteins, breaking non-covalent interactions and keeping hydrophobic proteins in solution during isoelectric focusing. It is often used in combination with chaotropes like urea and thiourea.

Methodology:

- Lysis/Solubilization Buffer Preparation: A typical buffer may contain:
 - 7 M Urea
 - 2 M Thiourea
 - 2-4% (w/v) **ASB-16**
 - A reducing agent (e.g., 50 mM DTT)
 - Carrier ampholytes
- Sample Preparation:
 - Homogenize the cell or tissue sample.
 - Add the lysis/solubilization buffer to the sample.
- Solubilization:
 - Incubate the sample with the buffer, often with agitation, to facilitate complete protein solubilization.
 - Centrifuge the sample to remove insoluble debris.
- Sample Loading: The supernatant containing the solubilized proteins is now ready for isoelectric focusing, the first dimension of 2D-PAGE.

Visualizations

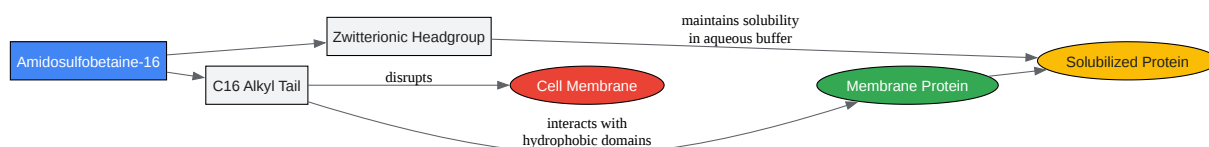
Experimental Workflow: Protein Solubilization for 2D-PAGE using ASB-16



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Caption: Workflow for protein solubilization using **ASB-16** for 2D-PAGE.

Logical Relationship: Role of ASB-16 in Protein Solubilization



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Caption: Role of **ASB-16**'s structure in membrane protein solubilization.

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